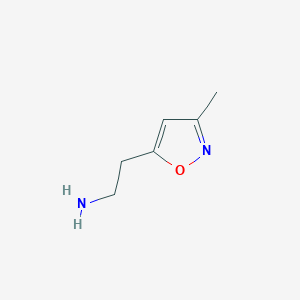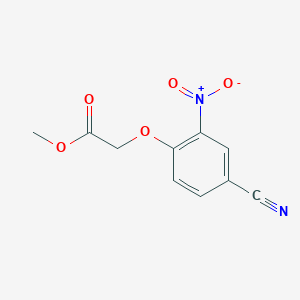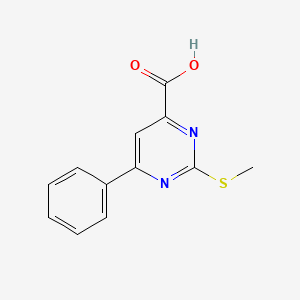
2-(3-Methylbenzoyl)-6-methoxypyridine
Übersicht
Beschreibung
Benzoyl compounds, such as the one you’re asking about, are often used in scientific research due to their potential applications in various areas. They are typically synthesized through specific methods involving various reagents .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzoic acid derivatives with other reagents . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, and refractive index can be measured .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
2-(3-Methylbenzoyl)-6-methoxypyridine, although not explicitly studied, can be inferred to have potential applications in various scientific research areas based on investigations of structurally similar compounds. For instance, studies on similar pyridine derivatives have focused on their binding and structural characteristics, which are crucial for developing therapeutic agents and understanding molecular interactions.
One example is the in-depth analysis of the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine, showcasing the significance of pyridine derivatives in forming complex structures with potential applications in material science and pharmaceuticals (Thanigaimani et al., 2015). Such studies underscore the versatility of pyridine compounds in creating intricate molecular architectures, highlighting their potential in scientific research, including the study of 2-(3-Methylbenzoyl)-6-methoxypyridine.
Pharmacological Applications
Research on compounds structurally related to 2-(3-Methylbenzoyl)-6-methoxypyridine emphasizes their pharmacological relevance. For instance, certain pyridine derivatives have been investigated for their anti-cancer properties, with studies detailing the metabolism and potential therapeutic applications of these compounds (Lee et al., 2004). This suggests that 2-(3-Methylbenzoyl)-6-methoxypyridine could also possess pharmacological applications worthy of exploration.
Material Science and Catalysis
Pyridine derivatives play a significant role in material science and catalysis, offering insights into the development of new materials and catalytic processes. The synthesis and characterization of coordination polymers using pyridine-based ligands, for example, reveal the potential of these compounds in constructing novel materials with diverse applications (Pedireddi & Varughese, 2004). The involvement of pyridine derivatives in forming coordination complexes suggests that 2-(3-Methylbenzoyl)-6-methoxypyridine could also contribute to advancements in material science.
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methoxypyridin-2-yl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-6-11(9-10)14(16)12-7-4-8-13(15-12)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNRRUXIWLRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)

![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)


![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)

